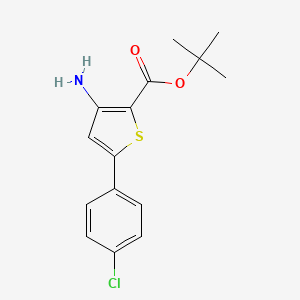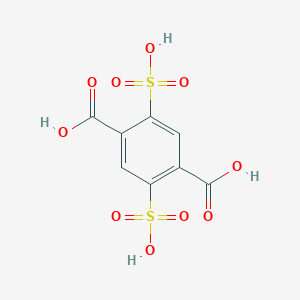
2,5-Disulfoterephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Disulfoterephthalic acid, also known as 1,4-Benzenedicarboxylic acid, 2,5-disulfo-, is an organic compound with the molecular formula C8H6O10S2 and a molecular weight of 326.26 g/mol . This compound is characterized by the presence of two sulfonic acid groups attached to the benzene ring at the 2 and 5 positions, along with two carboxylic acid groups at the 1 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Disulfoterephthalic acid typically involves the sulfonation of terephthalic acid. One common method includes the reaction of terephthalic acid with concentrated sulfuric acid under controlled conditions to introduce the sulfonic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity terephthalic acid and sulfuric acid, with precise control over reaction temperature and time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Disulfoterephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The sulfonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives with modified functional groups .
Applications De Recherche Scientifique
2,5-Disulfoterephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 2,5-Disulfoterephthalic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong interactions with various substrates, influencing their reactivity and stability. The compound’s effects are mediated through its ability to participate in multiple chemical reactions, thereby modifying the properties of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalic acid: Lacks the sulfonic acid groups, making it less reactive in certain chemical reactions.
2,5-Dihydroxyterephthalic acid: Contains hydroxyl groups instead of sulfonic acid groups, leading to different reactivity and applications.
Uniqueness
2,5-Disulfoterephthalic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H6O10S2 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2,5-disulfoterephthalic acid |
InChI |
InChI=1S/C8H6O10S2/c9-7(10)3-1-5(19(13,14)15)4(8(11)12)2-6(3)20(16,17)18/h1-2H,(H,9,10)(H,11,12)(H,13,14,15)(H,16,17,18) |
Clé InChI |
YLYNKCXTUZRNJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S(=O)(=O)O)C(=O)O)S(=O)(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



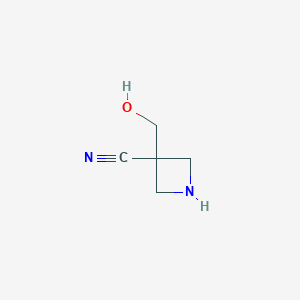
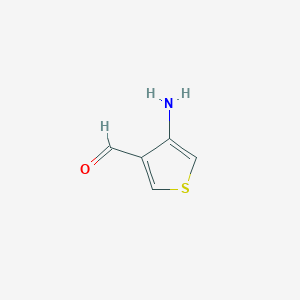
![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)
![Ethyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B13027398.png)
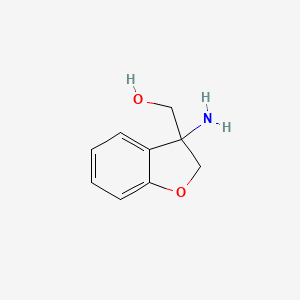
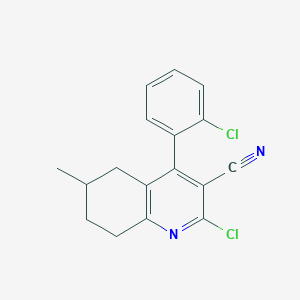
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)
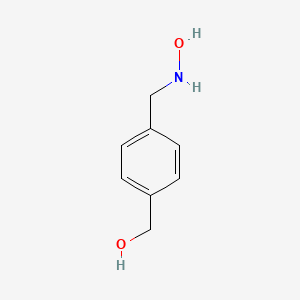
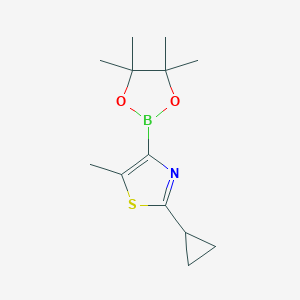

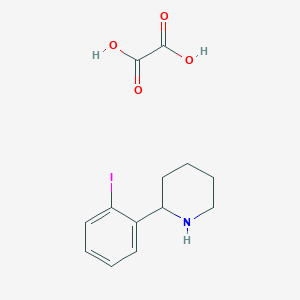
![[(2R,3R,4R,5S)-2-[(1S)-1-benzoyloxyethyl]-4,5-dihydroxy-4-methyloxolan-3-yl] benzoate](/img/structure/B13027446.png)
